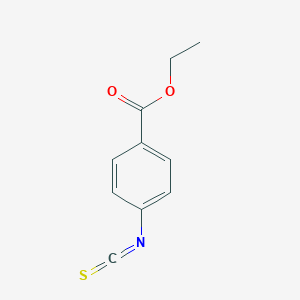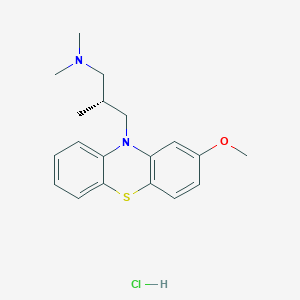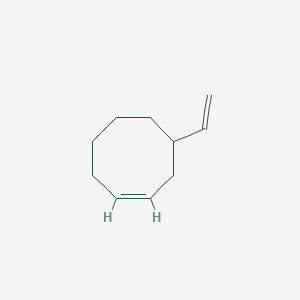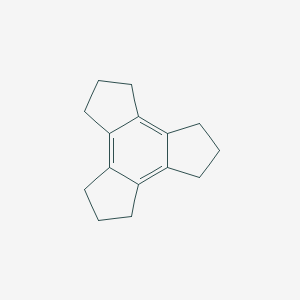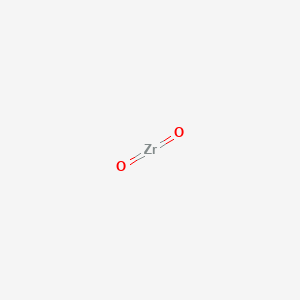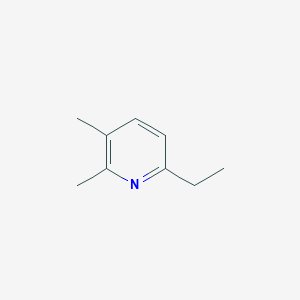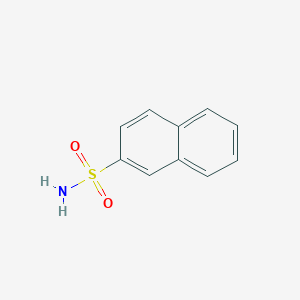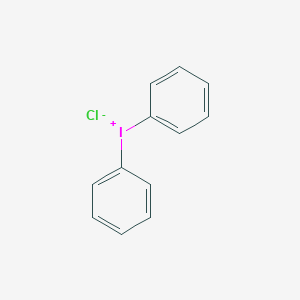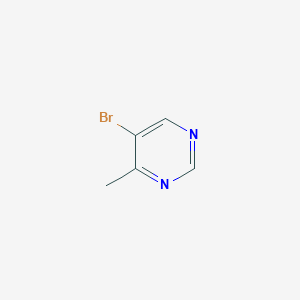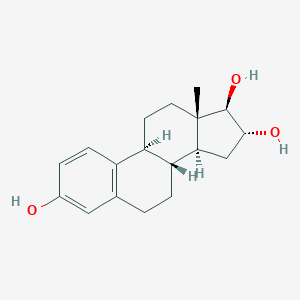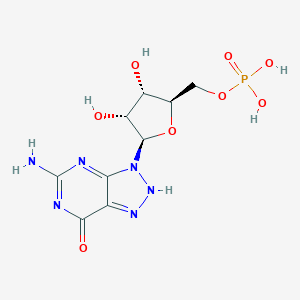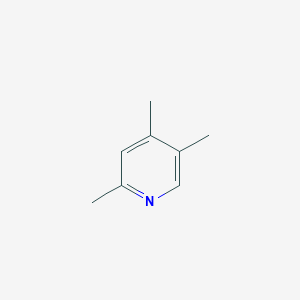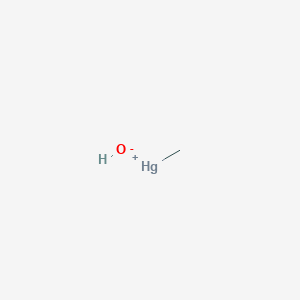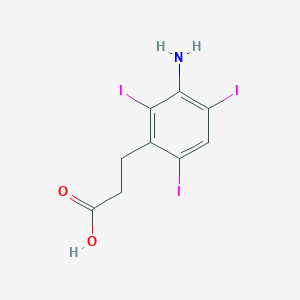![molecular formula C7H4F6 B074093 1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene CAS No. 1482-03-7](/img/structure/B74093.png)
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene, commonly known as norbornadiene, is a chemical compound with a unique structure that has attracted the attention of researchers in various fields.
Mechanism Of Action
Norbornadiene undergoes a photochemical reaction upon exposure to UV light, which results in the conversion to its isomer, quadricyclane. This process is reversible, and quadricyclane can be converted back to norbornadiene by heating or exposure to visible light. The mechanism of this photochemical reaction has been extensively studied and is well-understood.
Biochemical And Physiological Effects
Norbornadiene has not been extensively studied for its biochemical and physiological effects. However, some studies have suggested that it may have potential as an anti-cancer agent and as a treatment for neurological disorders. Further research is needed to fully understand its effects on biological systems.
Advantages And Limitations For Lab Experiments
Norbornadiene has several advantages for lab experiments, including its ease of synthesis, stability, and unique photochemical properties. However, it also has some limitations, such as its relatively low solubility in common solvents and its potential toxicity.
Future Directions
There are several future directions for research on norbornadiene. One area of interest is the development of new photochromic materials and molecular switches based on its unique properties. Another area of research is the investigation of its potential as a treatment for various diseases, such as cancer and neurological disorders. Additionally, further studies are needed to fully understand its biochemical and physiological effects and to address any potential safety concerns.
In conclusion, norbornadiene is a unique and versatile chemical compound with a wide range of scientific research applications. Its synthesis method is well-established, and its mechanism of action is well-understood. While there is still much to learn about its biochemical and physiological effects, norbornadiene has the potential to be a valuable tool for researchers in various fields.
Synthesis Methods
Norbornadiene can be synthesized through a Diels-Alder reaction between cyclopentadiene and acetylene. The reaction yields a mixture of norbornadiene and its isomer, quadricyclane, which can be separated by distillation. The synthesis method is relatively simple and has been well-established.
Scientific Research Applications
Norbornadiene has been widely used in scientific research, particularly in the fields of photochemistry and materials science. Its unique structure and properties make it an ideal candidate for various applications, such as photochromic materials, molecular switches, and photovoltaic devices. Norbornadiene has also been used as a model compound for studying the mechanism of photochemical reactions.
properties
CAS RN |
1482-03-7 |
|---|---|
Product Name |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene |
Molecular Formula |
C7H4F6 |
Molecular Weight |
202.1 g/mol |
IUPAC Name |
1,2,3,4,7,7-hexafluorobicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C7H4F6/c8-3-4(9)6(11)2-1-5(3,10)7(6,12)13/h1-2H2 |
InChI Key |
WOQNGFSORPSJFQ-UHFFFAOYSA-N |
SMILES |
C1CC2(C(=C(C1(C2(F)F)F)F)F)F |
Canonical SMILES |
C1CC2(C(=C(C1(C2(F)F)F)F)F)F |
synonyms |
1,2,3,4,7,7-Hexafluorobicyclo[2.2.1]hept-2-ene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



